
7-Octenenitrile
Übersicht
Beschreibung
7-Octenenitrile is an organic compound characterized by a double bond, a nitrile group, and an eight-carbon chain. It has a linear formula of C8H13N .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H13N . This indicates that the molecule consists of 8 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
This compound is a colorless oil . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- 7-Octenenitrile is utilized in the synthesis of various chemical compounds. For instance, the synthesis of 4-isopropyl-7-keto-5-octenenitrile involves condensation with acetone, starting with 5-methyl-4-formyl hexanenitrile. This process has seen improvements in yield and reaction time, indicating the efficiency of this compound in chemical synthesis (Chun, 2000).
Material Science and Nanotechnology
- In the field of nanotechnology, this compound derivatives are relevant. For example, graphene nanoribbons have been synthesized with nitrile (CN) functional groups, where this compound plays a role in the attachment of these groups. This modification significantly alters the electronic properties of the nanoribbons, demonstrating the potential of this compound in advanced material science (Carbonell-Sanromà et al., 2017).
Energy Storage Applications
- Transition metal carbides and nitrides, including compounds related to this compound, are investigated for their application in energy storage systems. These materials, known as MXenes, have shown promising results in rechargeable batteries and supercapacitors, highlighting the potential utility of this compound derivatives in energy-related applications (Anasori, Lukatskaya, & Gogotsi, 2017).
Electronic and Optical Properties
- The electronic and optical properties of 2D transition metal carbides and nitrides, which can be derived from this compound, are of significant interest. These properties make MXenes suitable for a variety of applications, including sensors, catalysis, and photothermal therapy (Hantanasirisakul & Gogotsi, 2018).
High-Pressure Synthesis
- In high-pressure synthesis, titanium pernitride, a compound associated with this compound, has been investigated for its extraordinary mechanical and electronic properties. This research demonstrates the significance of this compound derivatives in creating materials with advanced functional properties (Bhadram, Kim, & Strobel, 2016).
Wirkmechanismus
Target of Action
7-Octenenitrile, also known as Oct-7-enenitrile, is a nitrile-containing compound . Nitrile-containing pharmaceuticals have been approved by the FDA for the management of a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds has gradually become a promising strategy in rational drug design as it can bring additional benefits including enhanced binding affinity to the target . .
Mode of Action
Nitrile-containing compounds, in general, are known to enhance binding affinity to their targets, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .
Biochemical Pathways
Nitrile-containing compounds are widely found in both pharmaceutical agents and natural products , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
Nitrile-containing compounds are known to improve the pharmacokinetic profile of parent drugs , which could potentially impact the bioavailability of this compound.
Result of Action
The enhanced binding affinity to their targets by nitrile-containing compounds could potentially result in more effective therapeutic outcomes .
Biochemische Analyse
Biochemical Properties
7-Octenenitrile plays a significant role in biochemical reactions, particularly in the context of organic synthesis and enzymatic interactions. It interacts with various enzymes, proteins, and biomolecules, influencing their activity and function. For instance, this compound can act as a substrate for certain nitrile hydratase enzymes, which catalyze the hydration of nitriles to amides. This interaction is crucial for the synthesis of amides, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. This modulation can lead to changes in the expression of genes associated with detoxification and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and oxidative stress. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound can exert its beneficial effects without causing significant harm. These findings underscore the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the metabolism of nitriles and amides. It interacts with enzymes such as nitrile hydratases and amidases, which catalyze the conversion of nitriles to amides and amides to carboxylic acids, respectively. These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within cells. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. It has been observed to localize to specific organelles such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and gene expression. The presence of specific targeting signals on this compound can direct it to these organelles, enhancing its activity and function within the cell .
Eigenschaften
IUPAC Name |
oct-7-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-3-4-5-6-7-8-9/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOUJUXDEZZIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447933 | |
| Record name | 7-Octenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5048-29-3 | |
| Record name | 7-Octenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

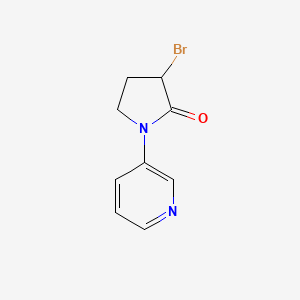
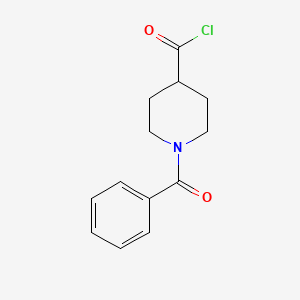

![2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1311279.png)
![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)


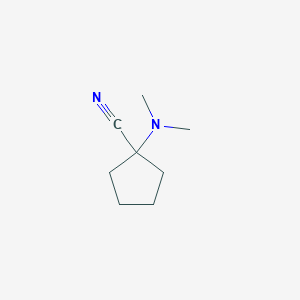
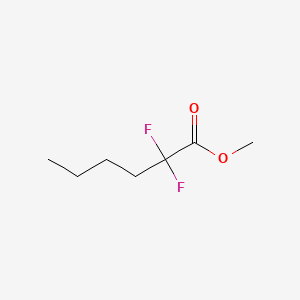
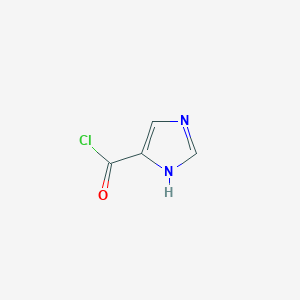
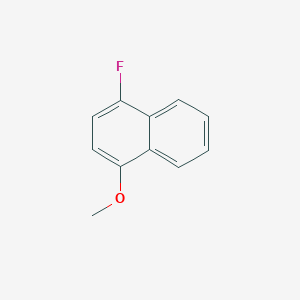
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B1311292.png)

